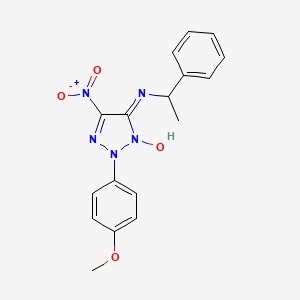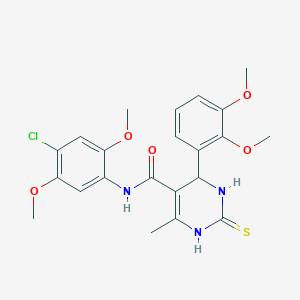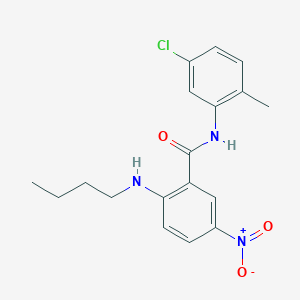![molecular formula C18H26N4O3 B4197856 N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4197856.png)
N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline
Descripción general
Descripción
N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPN and is a member of the nitroaniline family. DMAPN is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
Mecanismo De Acción
The mechanism of action of DMAPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. DMAPN has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. DMAPN has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
DMAPN has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. DMAPN has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMAPN in lab experiments is its relatively simple synthesis method. DMAPN is also relatively stable and can be stored for extended periods without significant degradation. However, DMAPN has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, DMAPN has not been extensively studied in vivo, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on DMAPN. One area of interest is the development of DMAPN-based anticancer agents that can be used in the treatment of various types of cancer. Another area of interest is the development of DMAPN-based materials with unique properties, such as conductive polymers. Additionally, further studies are needed to fully understand the mechanism of action of DMAPN and its potential applications in various fields.
Conclusion:
N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline, also known as DMAPN, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DMAPN has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. While DMAPN has some limitations, it has several advantages that make it a promising compound for future research.
Aplicaciones Científicas De Investigación
DMAPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMAPN has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, DMAPN has been used to synthesize novel organic materials with unique properties. In catalysis, DMAPN has been used as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-5-8-19-15-13-14(6-7-16(15)22(24)25)20-9-11-21(12-10-20)17(23)18(2,3)4/h5-7,13,19H,1,8-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPZZUKXOVQTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4197776.png)

![4-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4197786.png)
![1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine](/img/structure/B4197792.png)


![1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4197828.png)
![3-{5-[(2-chlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4197831.png)
![4-bromo-N-({[4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide hydrochloride](/img/structure/B4197836.png)
![3-({[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4197850.png)

![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4197859.png)
